molecular formula C26H30N2O2 B11311979 N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11311979
M. Wt: 402.5 g/mol
InChI Key: ZJULDQGVALWFME-UHFFFAOYSA-N
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Description

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a furan ring, a piperidine ring, and a diphenylacetamide moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-methylfuran-2-carbaldehyde, which is then reacted with piperidine to form an intermediate. This intermediate undergoes further reactions with diphenylacetic acid chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione derivatives, while reduction of the compound may produce alcohols or amines.

Scientific Research Applications

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-2,2-diphenylacetamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

N-[2-(5-methylfuran-2-yl)-2-piperidin-1-ylethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C26H30N2O2/c1-20-15-16-24(30-20)23(28-17-9-4-10-18-28)19-27-26(29)25(21-11-5-2-6-12-21)22-13-7-3-8-14-22/h2-3,5-8,11-16,23,25H,4,9-10,17-19H2,1H3,(H,27,29)

InChI Key

ZJULDQGVALWFME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)N4CCCCC4

Origin of Product

United States

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